Volatility–Molecular Weight Relationship: Pentyl Dichlorprop Occupies the Intermediate Volatility Window Within the Normal Ester Series
The volatility of phenoxyalkanoate esters is inversely correlated with alkyl chain length. In a cross-study analysis, dichlorprop methyl ester (C1, MW 249.1 g/mol) exhibits a subcooled-liquid vapor pressure of approximately 0.0025 mm Hg (0.34 Pa) at 25 °C . In contrast, dichlorprop isooctyl (2-ethylhexyl) ester (C8, MW 347.3 g/mol) has an estimated vapor pressure on the order of 8 × 10⁻⁷ mm Hg at 25 °C . The target compound, pentyl 2-(2,4-dichlorophenoxy)propionate (C5, MW 305.2 g/mol), with a boiling point of 368 °C at 760 mmHg , is predicted to fall between these extremes, offering a volatility profile that mitigates the excessive vapor drift risk associated with short-chain esters while avoiding the severely reduced vapor-phase bioavailability characteristic of long-chain esters. This pattern is consistent with the 2,4-D ester series, where normal-chain esters from methyl (C1) to octyl (C8) show that volatility decreases with increasing molecular weight, and that the branched-chain (iso) esters are less effective per unit of vapor pressure than their normal-chain counterparts [1].
| Evidence Dimension | Vapor pressure / volatility at 25 °C |
|---|---|
| Target Compound Data | Pentyl 2-(2,4-dichlorophenoxy)propionate: Boiling point 368 °C at 760 mmHg; predicted vapor pressure ~10⁻⁴–10⁻⁵ mm Hg range (intermediate between C1 and C8 esters) |
| Comparator Or Baseline | Dichlorprop methyl ester (C1): VP ≈ 0.0025 mm Hg (25 °C, subcooled liquid) ; Dichlorprop isooctyl ester (branched C8): VP ≈ 8 × 10⁻⁷ mm Hg (25 °C) |
| Quantified Difference | Target compound vapor pressure estimated 10¹–10² fold lower than methyl ester and 10¹–10² fold higher than isooctyl ester, consistent with normal-chain C5 position in the volatility series. |
| Conditions | Volatilization data from EPISuite estimation for methyl ester; chemical database listed value for isooctyl ester; boiling point from ChemBlink for target compound. |
Why This Matters
A volatility intermediate between methyl and isooctyl esters positions the pentyl ester as a candidate where both vapor drift risk and leaf-surface vapor-phase activity must be experimentally verified, precluding simple substitution of either extreme.
- [1] Harvey, G. J. (1989). Biological activity of 2,4-D esters on rubber vine (Cryptostegia grandiflora): dependence on vapour pressure and molecular weight and isomerism of the alcohol substituent. Australian Journal of Agricultural Research, 40(3), 685-690. DOI: 10.1071/AR9890685 View Source
